

# Structure and IUPAC name of 1-(bromomethyl)-4-chloro-2-fluorobenzene.

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## Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzyl bromide

Cat. No.: B1586071

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An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-fluorobenzene: Structure, Properties, and Synthetic Applications

## Abstract

1-(Bromomethyl)-4-chloro-2-fluorobenzene is a trifunctional aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its strategic importance lies in the differential reactivity of its substituents: a highly labile benzylic bromide, a moderately reactive aryl chloride, and an electron-withdrawing aryl fluoride. This guide provides a comprehensive overview of its chemical identity, elucidates its structural and naming conventions, and presents its physicochemical properties. Furthermore, it offers expert insight into its synthesis, chemical reactivity, and applications as a versatile building block in the development of complex molecules, particularly for pharmaceutical research. Safety protocols and handling procedures are also detailed to ensure its safe and effective use in a laboratory setting.

## Chemical Identity and Physicochemical Properties

### Structure and IUPAC Nomenclature

The structure of 1-(bromomethyl)-4-chloro-2-fluorobenzene consists of a benzene ring substituted with four different groups. According to IUPAC nomenclature rules for benzene derivatives, the principal functional group or the point of attachment dictates the base name and numbering. In this case, the "bromomethyl" group ( $-\text{CH}_2\text{Br}$ ) attached to the benzene ring

makes it a derivative of toluene. The numbering of the benzene ring begins at the carbon atom bearing the bromomethyl group.

The correct IUPAC name is 1-(bromomethyl)-4-chloro-2-fluorobenzene. This name precisely describes the arrangement of the substituents:

- Benzene: The core aromatic ring.
- 1-(bromomethyl): A methyl group substituted with a bromine atom is located at position 1.
- 4-chloro: A chlorine atom is at position 4.
- 2-fluoro: A fluorine atom is at position 2.

A common synonym for this compound is **4-Chloro-2-fluorobenzyl bromide**.[\[1\]](#)

## Physicochemical Data

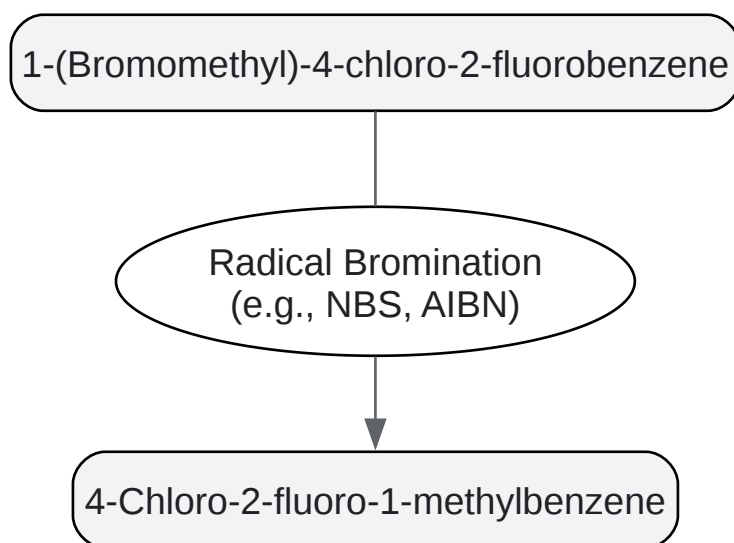
A summary of the key chemical and physical properties of 1-(bromomethyl)-4-chloro-2-fluorobenzene is provided below. These properties are critical for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
CAS Number	71916-82-0	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClF	
Molecular Weight	223.47 g/mol	
Appearance	Clear, colorless to light orange/yellow liquid	
Boiling Point	96-98 °C at 15 mmHg	
Density	~1.654 g/cm <sup>3</sup> (Predicted)	
Vapor Pressure	0.155 mmHg at 25°C	
Refractive Index	1.5680	

## Synthesis and Characterization

### Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to synthesizing 1-(bromomethyl)-4-chloro-2-fluorobenzene is through the radical bromination of the corresponding toluene derivative, 4-chloro-2-fluoro-1-methylbenzene. This precursor is readily available. The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, allowing for selective functionalization under radical conditions.



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Caption: Retrosynthetic analysis of the target compound.

### Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 1-(bromomethyl)-4-chloro-2-fluorobenzene.

Materials:

- 4-chloro-2-fluoro-1-methylbenzene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

- Carbon tetrachloride ( $\text{CCl}_4$ ) or a suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluoro-1-methylbenzene in  $\text{CCl}_4$ .
- **Addition of Reagents:** Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
- **Reaction:** Heat the mixture to reflux (approx.  $77^\circ\text{C}$  for  $\text{CCl}_4$ ) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material. The byproduct, succinimide, will float to the surface upon completion.
- **Workup:** Cool the reaction mixture to room temperature. Filter off the succinimide solid and wash it with a small amount of cold  $\text{CCl}_4$ .
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product, a clear oil, can be purified by vacuum distillation to yield the high-purity 1-(bromomethyl)-4-chloro-2-fluorobenzene.

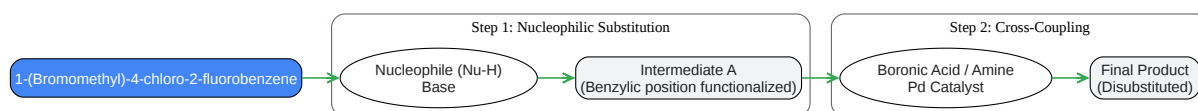
## Structural Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- $^1\text{H}$  NMR: Will show characteristic peaks for the aromatic protons and a singlet for the benzylic methylene ( $-\text{CH}_2$ ) protons.
- $^{13}\text{C}$  NMR: Will confirm the number of unique carbon environments.
- Mass Spectrometry (MS): Will show the molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for compounds containing bromine and chlorine.

## Chemical Reactivity and Synthetic Utility

The primary value of 1-(bromomethyl)-4-chloro-2-fluorobenzene in synthesis stems from the orthogonal reactivity of its functional groups. The benzylic bromide is a highly reactive electrophile, readily participating in nucleophilic substitution reactions, while the aryl halides are relatively inert under these conditions but can be activated for cross-coupling reactions.



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Caption: Sequential functionalization workflow for the title compound.

This differential reactivity allows for a stepwise synthetic strategy:

- Alkylation: The benzylic bromide serves as a potent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form C-N, C-O, C-S, and C-C bonds, respectively.
- Cross-Coupling: Following the initial alkylation, the aryl chloride at the C4 position can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce further complexity. The fluorine atom at C2 generally

remains as a stable substituent that can modulate the electronic and pharmacological properties of the final molecule.

## Applications in Drug Discovery

Halogenated organic compounds are of paramount importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms, as seen in this molecule, can significantly alter a drug candidate's metabolic stability, lipophilicity, and binding affinity. 1-(bromomethyl)-4-chloro-2-fluorobenzene is a valuable building block for synthesizing pharmaceutical intermediates.<sup>[2]</sup> While specific drug synthesis pathways using this exact molecule are proprietary, its utility can be inferred from the applications of structurally similar compounds in creating inhibitors of kinases like IKK2 and in the development of cancer therapies.<sup>[3][4]</sup>

## Safety and Handling

1-(bromomethyl)-4-chloro-2-fluorobenzene is a hazardous chemical that requires careful handling to minimize risk.

## Hazard Identification

Hazard Class	GHS Classification	Precautionary Statements
Skin Corrosion/Irritation	Category 1B / Category 2	H314: Causes severe skin burns and eye damage / H315: Causes skin irritation. <sup>[1][5]</sup>
Eye Damage/Irritation	Category 1 / Category 2	H318: Causes serious eye damage / H319: Causes serious eye irritation. <sup>[1][5]</sup>
Respiratory Irritation	STOT SE Category 3	H335: May cause respiratory irritation. <sup>[5][6]</sup>

## Recommended Procedures

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.<sup>[1]</sup> Ensure that an eyewash station and safety shower are readily accessible.<sup>[1]</sup>

- Personal Protective Equipment (PPE):
  - Gloves: Wear chemically resistant gloves (e.g., nitrile).
  - Eye Protection: Use chemical safety goggles and a face shield.
  - Clothing: Wear a flame-retardant lab coat and closed-toe shoes.
- Handling: Avoid contact with skin and eyes.[6] Do not breathe vapors or mists.[1] Keep away from incompatible materials such as strong oxidizing agents.[5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1]

## Conclusion

1-(Bromomethyl)-4-chloro-2-fluorobenzene is a strategically designed synthetic intermediate offering a powerful platform for the construction of complex organic molecules. Its defining feature is the orthogonal reactivity of its benzylic bromide and aryl chloride moieties, enabling selective, stepwise functionalization. This versatility, combined with the modulating effects of its fluorine substituent, makes it a highly valuable tool for researchers and scientists, particularly those engaged in drug discovery and development. Adherence to strict safety protocols is essential when handling this reactive and hazardous compound.

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